molecular formula C12H8O6 B1347592 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid CAS No. 25543-68-4

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

Cat. No.: B1347592
CAS No.: 25543-68-4
M. Wt: 248.19 g/mol
InChI Key: FZUDMFCCNVDITF-UHFFFAOYSA-N
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Properties

IUPAC Name

1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUDMFCCNVDITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296403
Record name 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25543-68-4
Record name NSC109127
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Naphthalene-1,5-disulfonic Acid

The most documented and practical synthetic route to this compound involves the hydrolysis of naphthalene-1,5-disulfonic acid under strongly basic conditions, followed by acidification to yield the target compound.

  • Step 1: Base Hydrolysis
    Naphthalene-1,5-disulfonic acid is treated with a strong base such as sodium hydroxide. This step converts the sulfonic acid groups into hydroxyl and carboxyl functionalities through nucleophilic substitution and rearrangement reactions under elevated temperature conditions. The reaction typically requires controlled heating to ensure complete conversion.

  • Step 2: Acidification
    After hydrolysis, the reaction mixture is acidified, commonly with mineral acids like hydrochloric acid or sulfuric acid, to precipitate the this compound. This step ensures the compound is isolated in its acid form, suitable for further purification.

This method is favored due to its straightforward approach and the availability of starting materials. It also allows for relatively high yields and purity when optimized properly.

Oxidation of 2,6-Dialkylnaphthalenes Followed by Hydrolysis

Although this method is more commonly associated with the preparation of 2,6-dihydroxynaphthalene, it provides insight into related synthetic strategies that could be adapted for this compound derivatives.

  • Oxidation Step
    2,6-Dialkylnaphthalenes are oxidized in inert organic solvents (e.g., aliphatic hydrocarbons) at temperatures ranging from 50° to 150° C using oxygen or oxygen donors. The presence of alkali metal salts or alkaline earth metal salts of organic carboxylic acids (with 5 to 14 carbon atoms) acts as catalysts, enhancing selectivity and yield without heavy metal catalysts.

  • Formation of Dihydroperoxides
    The oxidation produces 2,6-dialkylnaphthalene dihydroperoxides, which precipitate upon cooling. These intermediates are isolated by filtration and recrystallization.

  • Hydrolysis of Dihydroperoxides
    The dihydroperoxides are then hydrolyzed in polar solvents such as methanol, using mineral acids or acid ion exchangers as catalysts, at 40° to 65° C for 10 to 40 minutes. This step converts the peroxides into dihydroxylated products.

  • Purification
    After hydrolysis, methanol is removed, and non-polar solvents like hexane or petroleum ether are added to precipitate the product, which is then washed and dried to yield high-purity dihydroxynaphthalene derivatives.

While this process is primarily for 2,6-dihydroxynaphthalene, the principles of oxidation and hydrolysis could be adapted for synthesizing this compound analogs, especially when starting from dialkylnaphthalene precursors.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Notes
Hydrolysis of Naphthalene-1,5-disulfonic Acid Naphthalene-1,5-disulfonic acid Strong base (NaOH), mineral acid (HCl/H2SO4) Heating under basic conditions, then acidification High yield, high purity Most direct and widely used method
Oxidation of 2,6-Dialkylnaphthalenes + Hydrolysis 2,6-Dialkylnaphthalenes Oxygen/oxygen donors, alkali/alkaline earth metal salts of carboxylic acids, mineral acids 50–150 °C oxidation, 40–65 °C hydrolysis Very good yields, high purity Catalyst-free oxidation possible; adaptable

Research Findings and Analysis

  • The hydrolysis method from naphthalene-1,5-disulfonic acid is well-established and provides a reliable route to this compound with minimal side products. The reaction mechanism involves nucleophilic attack on sulfonic acid groups, leading to substitution by hydroxyl and carboxyl groups.

  • The oxidation-hydrolysis method, although more complex, offers an environmentally friendlier approach by avoiding heavy metal catalysts and using oxygen as the oxidant. The use of alkali metal salts of organic acids as catalysts enhances selectivity and yield, which is significant for industrial scalability.

  • Purification steps involving recrystallization and solvent washes are critical in both methods to achieve the high purity required for applications in metal-organic frameworks and coordination polymers.

  • The choice of solvents and reaction temperatures is crucial to optimize yield and minimize decomposition or side reactions.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is used in the creation of metal-organic frameworks (MOFs) . MOFs are materials with a periodic network structure formed by the coordination of metal ions and organic ligands . The structure of This compound, which features both carboxylic acid and hydroxyl groups, allows for multiple coordination sites with metal ions.

Charge-controlling agent this compound is used as a charge-controlling agent in electrostatographic developer toner .

Coordination Polymers As a ligand, this compound can form coordination polymers with various metal ions. The specific metal ion significantly impacts the thermal stability of the polymer. For instance, polymers formed with zinc (Zn) or thorium (Th) demonstrate higher thermal stability compared to those formed with metals prone to changes in ionic valency, such as iron (Fe) or nickel (Ni). This difference arises from the nature of the coordination bonds formed; stronger, more stable coordination bonds contribute to a higher decomposition temperature for the resulting polymer.

Sorption Properties Metal-organic frameworks (MOFs) based on this compound exhibit sorption properties that are influenced by their pore size and chemical structure . These MOFs have potential applications in the adsorption of gases such as carbon dioxide (CO2CO_2), hydrogen (H2H_2), and carbon monoxide (CO) .

Mechanism of Action

The mechanism of action of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid involves its electron-donating properties, which allow it to adsorb well to electron-deficient sites . This property enables it to form strong dispersive interactions and complexes with cations, making it useful in various applications.

Comparison with Similar Compounds

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique electron-donating properties and strong dispersive interactions, making it valuable in various scientific and industrial applications.

Biological Activity

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid (also known as 1,5-N-2,6) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula: C₁₂H₈O₆
  • Molecular Weight: 248.19 g/mol
  • CAS Number: 25543-68-4
  • Density: 1.706 g/cm³
  • Boiling Point: 503.2 °C at 760 mmHg
  • Flash Point: 272.2 °C

Biological Activities

  • Antiproliferative Effects
    • Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, a study tested the compound against transformed T24 and 3T3 SV40 cells, revealing significant inhibition of cell growth compared to normal cell lines .
  • Coordination Complexes
    • The compound forms coordination polymers with metals such as zinc (Zn), nickel (Ni), aluminum (Al), and iron (Fe³⁺). These complexes have shown enhanced biological activities, including improved stability and bioavailability . Specifically, Zn-1,5-N-2,6 has been noted for its superior properties in biological applications.
  • Antioxidant Activity
    • The antioxidant properties of this compound have been evaluated through various assays. It was found to effectively scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases .
  • Enzymatic Interactions
    • Studies indicate that this compound can influence enzymatic activities. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways linked to cancer progression .

Case Studies

Case Study 1: Antiproliferative Activity
In a controlled experiment assessing the antiproliferative effects of various hydroxynaphthalenes on cancer cell lines, it was found that this compound had a notable IC₅₀ value indicating its effectiveness in inhibiting cell proliferation in vitro .

Case Study 2: Coordination Polymers
A study focused on the synthesis of coordination polymers using this compound with transition metals revealed that these complexes could enhance drug delivery systems due to their stability and biocompatibility .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of cancer cell lines
Coordination ComplexesForms stable complexes with transition metals
AntioxidantScavenges free radicals
Enzymatic InteractionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation and carboxylation of naphthalene derivatives. For example, carboxylation of 1,5-dihydroxynaphthalene under acidic conditions using catalysts like sulfuric acid or metal oxides can yield the dicarboxylic acid derivative. Purity (>98%) is achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by HPLC or NMR validation . Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to the compound’s irritant properties .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • Solubility : Tested in solvents like DMSO, ethanol, and water; limited aqueous solubility is common .
  • Stability : Assessed via thermogravimetric analysis (TGA) under nitrogen to detect decomposition temperatures.
  • Spectroscopic Data : FT-IR for hydroxyl/carboxyl groups and 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural confirmation. Reference spectra from databases like NIST are recommended .

Q. What are the primary hazards associated with handling this compound, and how can exposure be mitigated?

  • Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A). Researchers must:

  • Use fume hoods and local exhaust ventilation.
  • Wear nitrile gloves, lab coats, and sealed goggles.
  • Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent reactive degradation .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The dicarboxylate groups in this compound act as bridging ligands for metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}). For example:

  • Synthesize a 2D polymer by refluxing the acid with zinc nitrate in DMF/water, yielding structures analogous to [Zn(NDC)(DEF)] (NDC = naphthalenedicarboxylate) .
  • Monitor crystallinity via X-ray diffraction and assess porosity via BET surface area analysis .

Q. What strategies resolve contradictions in reported adsorption properties of this compound for environmental applications?

  • Methodological Answer : Discrepancies in adsorption efficiency (e.g., for heavy metals) may arise from variations in:

  • pH : Optimize between 5–7 to balance ligand deprotonation and metal precipitation.
  • Ligand Functionalization : Crosslinking with biopolymers (e.g., chitosan) enhances adsorption capacity, as seen in pyridine-2,6-dicarboxylic acid analogs .
  • Validate results using ICP-MS and compare with computational models (DFT) to identify binding mechanisms .

Q. How does the compound’s electronic structure influence its luminescent or catalytic behavior in lanthanide complexes?

  • Methodological Answer : The conjugated π-system and chelating carboxylate groups enable energy transfer to lanthanide ions (e.g., Eu3+^{3+}, Tb3+^{3+}). Key steps:

  • Synthesize complexes by mixing the acid with lanthanide salts in ethanol/water under inert atmospheres.
  • Measure luminescence lifetimes and quantum yields using time-resolved spectroscopy.
  • Compare triplet energy levels (via UV-Vis/fluorescence) to ensure resonance with lanthanide excited states .

Key Considerations for Researchers

  • Contradictions in Data : Variability in reported adsorption capacities or catalytic activity may stem from differences in synthetic routes or characterization techniques. Cross-validate findings using multiple analytical methods .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for acidic degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
Reactant of Route 2
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

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